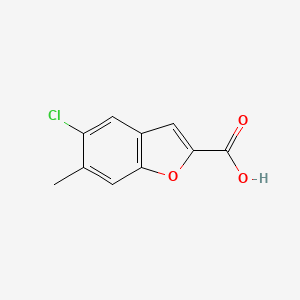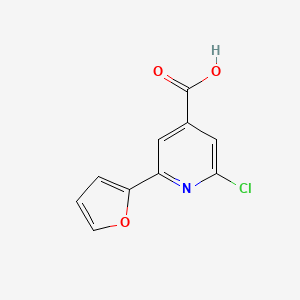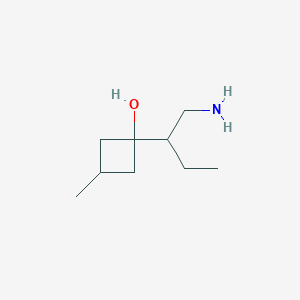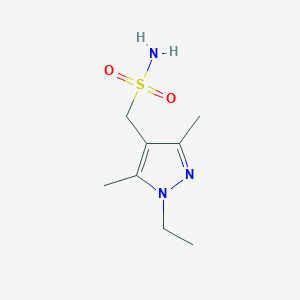
5-Chloro-6-methyl-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of microwave radiation to accelerate chemical reactions, resulting in shorter reaction times and higher product yields .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for benzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2), while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions include quinones, alcohols, amines, and various substituted benzofuran derivatives .
Scientific Research Applications
5-Chloro-6-methyl-1-benzofuran-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit key enzymes and interfere with cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to anticancer effects .
Comparison with Similar Compounds
- 5-Chloro-1-benzofuran-2-carboxylic acid
- 6-Methyl-1-benzofuran-2-carboxylic acid
- 5-Bromo-6-methyl-1-benzofuran-2-carboxylic acid
Comparison: While these compounds share a similar benzofuran core structure, the presence of different substituents (e.g., chloro, methyl, bromo) imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H7ClO3 |
|---|---|
Molecular Weight |
210.61 g/mol |
IUPAC Name |
5-chloro-6-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7ClO3/c1-5-2-8-6(3-7(5)11)4-9(14-8)10(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
VCBNFZYTKVTOPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-tert-Butyl-5-(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B13187501.png)







![Propyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13187570.png)
![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13187573.png)
![1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187584.png)
![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide](/img/structure/B13187599.png)
![tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13187601.png)
